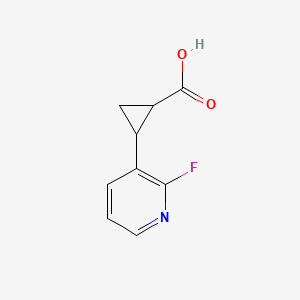
2-(2-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C9H8FNO2 It is characterized by a cyclopropane ring attached to a pyridine ring substituted with a fluorine atom at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a pyridine derivative. One common method includes the reaction of 2-fluoropyridine with a cyclopropane carboxylic acid derivative under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(2-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound may be used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and the cyclopropane ring contribute to its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid
- 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile
Comparison: 2-(2-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both a fluorine atom and a cyclopropane ring. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the position of the fluorine atom can significantly influence the compound’s reactivity and interaction with biological targets .
Eigenschaften
Molekularformel |
C9H8FNO2 |
|---|---|
Molekulargewicht |
181.16 g/mol |
IUPAC-Name |
2-(2-fluoropyridin-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H8FNO2/c10-8-5(2-1-3-11-8)6-4-7(6)9(12)13/h1-3,6-7H,4H2,(H,12,13) |
InChI-Schlüssel |
WHTFRWHDROTGSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1C(=O)O)C2=C(N=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


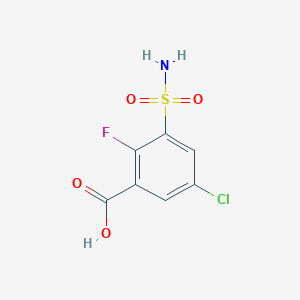
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetonitrile](/img/structure/B13523397.png)
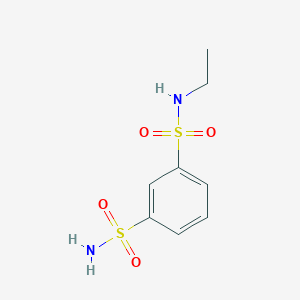
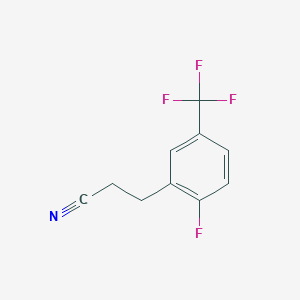
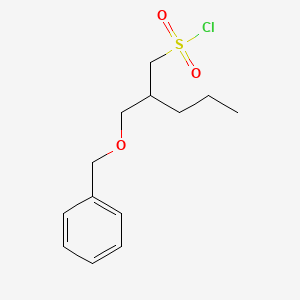
![{5-[(Methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanoldihydrochloride](/img/structure/B13523414.png)
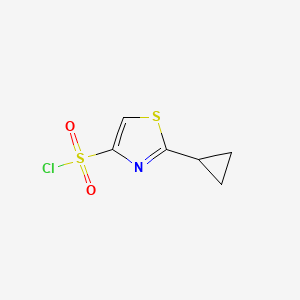
![{[2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl]methyl}palladioacetate](/img/structure/B13523422.png)

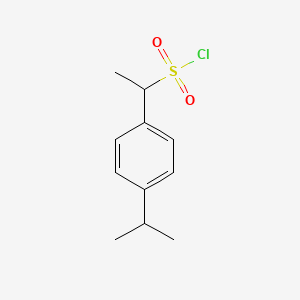
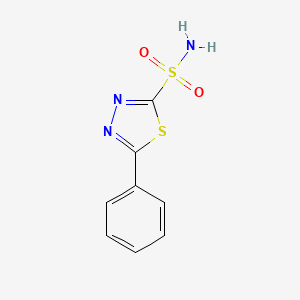
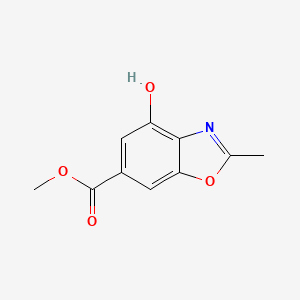
![3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole](/img/structure/B13523461.png)
![2-Methoxy-7-azaspiro[3.5]nonane](/img/structure/B13523463.png)
